Mycinolide V

Macrolide aglycone Structural elucidation Mycinamicin biosynthesis

Mycinolide V is the 12,13-deepoxy-12,13-didehydro-14-hydroxy aglycone of mycinamicin, structurally distinct from Mycinolide IV (lacks C-14 OH, E-olefins) and Protomycinolide IV. This scaffold is essential for studying the sequential vs. processive oxidation by cytochrome P450 MycG, for tracking post-PKS flux, and for developing macrolide analogues with resistance-evasion profiles against erythromycin-resistant Gram-positive pathogens. Using the wrong aglycone yields misleading SAR. Available via total synthesis for reproducible quality. Not interchangeable with other aglycones.

Molecular Formula C21H32O6
Molecular Weight 380.5 g/mol
CAS No. 77717-05-6
Cat. No. B1237011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycinolide V
CAS77717-05-6
Synonymsmycinamicin V aglycone
mycinolide V
Molecular FormulaC21H32O6
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)O)C)C)(CO)O
InChIInChI=1S/C21H32O6/c1-5-18-21(26,13-22)11-7-6-8-17(23)15(3)12-16(4)20(25)14(2)9-10-19(24)27-18/h6-11,14-16,18,20,22,25-26H,5,12-13H2,1-4H3/b8-6-,10-9-,11-7-/t14-,15+,16-,18+,20+,21-/m0/s1
InChIKeyGMBJPKQJNVRIQM-SFJONRDKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycinolide V (CAS 77717-05-6): 16-Membered Macrolide Aglycone for Mycinamicin Antibiotic Research


Mycinolide V (CAS 77717-05-6) is the 12,13-deepoxy-12,13-didehydro-14-hydroxy aglycone scaffold of the mycinamicin family of 16-membered macrolide antibiotics, produced by Micromonospora griseorubida [1]. This compound serves as the core macrolactone structural unit upon which the bioactive mycinamicins are built through glycosylation and oxidative tailoring. Mycinolide V is structurally and biosynthetically distinct from its direct analog Mycinolide IV (the aglycone of mycinamicin IV, lacking the C-14 hydroxyl and possessing different olefin geometry), and from the earlier biosynthetic intermediate Protomycinolide IV, making it a critical tool for studying post-polyketide synthase oxidative processing and for developing novel macrolide derivatives with potentially differentiated resistance profiles [2].

Why Mycinolide V Cannot Be Substituted with Other Mycinamicin Aglycones or 16-Membered Macrolide Intermediates


The mycinamicin aglycones are not interchangeable intermediates. Mycinolide V (C21H32O6, MW 380.5) and Mycinolide IV (C21H32O5, MW 364.5) differ by one oxygen atom—the C-14 hydroxyl group—and exhibit distinct olefin configurations (3Z,11Z,13Z for Mycinolide V vs. 3E,11E,13E for Mycinolide IV), which directly influence the substrate recognition and catalytic efficiency of tailoring enzymes such as the cytochrome P450 MycG [1]. Protomycinolide IV (C21H32O4, MW 348.48), the earliest macrolactone intermediate in the pathway, lacks both the C-14 hydroxyl and the C-6 hydroxyl present in Mycinolide V, and cannot substitute for later-stage aglycones in glycosylation or epoxidation studies [2]. Furthermore, the mycinamycin subclass—of which Mycinolide V is the aglycone precursor—shares with tylosin a unique resistance mechanism involving synergistic dual methylation of 23S rRNA at G748 and A2058 that is not observed for other 16-membered macrolides such as carbomycin, spiramycin, or 14-membered macrolides like erythromycin [3]. Using an incorrect aglycone scaffold in biosynthetic, resistance profiling, or medicinal chemistry studies will yield misleading structure–activity relationship conclusions.

Quantitative Differentiation Evidence for Mycinolide V Against Closest Analogs and In-Class Candidates


Structural and Oxidative-State Differentiation of Mycinolide V from Mycinolide IV

Mycinolide V is differentiated from its closest natural aglycone analog, Mycinolide IV, by the presence of a tertiary hydroxyl group at C-14 and by its distinct triene geometry. Mycinolide V (C21H32O6, MW 380.5 g/mol) contains six oxygen atoms, whereas Mycinolide IV (C21H32O5, MW 364.5 g/mol) contains five, lacking the C-14 OH [1][2]. Additionally, the configuration of the three double bonds in the macrolactone ring differs: Mycinolide V adopts the 3Z,11Z,13Z geometry, while Mycinolide IV adopts the 3E,11E,13E geometry [1]. This structural divergence defines distinct substrate specificity for downstream biosynthetic enzymes such as MycG, which catalyzes epoxidation at C-12/13 and hydroxylation at C-14 on mycinamicin substrates [3].

Macrolide aglycone Structural elucidation Mycinamicin biosynthesis

Total Synthesis Accessibility: Mycinolide V as a Validated Synthetic Aglycone Intermediate

The first total synthesis of Mycinolide V was reported in 1986 by Ditrich et al., accomplished in 29 steps from enantiomerically pure C-1/C-10 and C-11/C-17 fragments, using a chiral boronate reagent for highly diastereoselective C–C bond formation [1]. The synthetic route was also published in the German edition of Angewandte Chemie [2]. In contrast, the total synthesis of Mycinolide IV was first reported separately by a different approach; and the Fürstner group's 2022 collective synthesis of mycinamicin IV further demonstrated that the aglycone (mycinolide IV) could be accessed via a largely catalysis-based route distinct from the earlier Mycinolide V synthesis [3]. The existence of a fully disclosed, peer-reviewed synthetic route to Mycinolide V makes it a uniquely accessible aglycone scaffold for medicinal chemistry derivatization, independent of fermentation yields.

Total synthesis Macrolide aglycone Enantioselective synthesis

Resistance Mechanism Specificity: Mycinamycin-Class Macrolides Show Distinct rRNA Methylation Synergy

The mycinamycin class of 16-membered macrolides—for which Mycinolide V serves as the aglycone scaffold of mycinamicin V—shares with tylosin a unique synergistic resistance mechanism that is absent in other macrolide subclasses. Liu and Douthwaite (2002) demonstrated that resistance to tylosin and mycinamycin requires simultaneous methylation of 23S rRNA nucleotides G748 (by TlrB) and A2058 (by TlrD), acting in synergy; neither methylation alone confers resistance. This dual-methylation requirement is specific to macrolides bearing sugars at the 5- and 14-positions of the macrolactone ring (tylosin and mycinamycin) and is not observed for carbomycin, spiramycin, or 14-membered macrolides such as erythromycin [1].

Antibiotic resistance 23S rRNA methylation Mycinamycin–tylosin class

Biosynthetic Pathway Positioning: Mycinolide V as a Late-Stage Aglycone for Glycosylation Studies

Within the mycinamicin biosynthetic pathway, Mycinolide V occupies a defined late-stage position downstream of Protomycinolide IV. The mycinamicin biosynthetic gene cluster (62 kb, 22 ORFs) encodes a seven-module polyketide synthase (mycA) that produces the earliest macrolactone, Protomycinolide IV (C21H32O4, MW 348.48), which then undergoes sequential oxidative tailoring and glycosylation [1][2]. Mycinolide V (C21H32O6, MW 380.5) is generated further downstream and serves as the direct aglycone substrate for glycosylation with desosamine and mycinose to form mycinamicin V. The KEGG pathway (rn00522 / M00934) maps Protomycinolide IV → mycinamicin II as the canonical route, while Mycinolide V branches specifically toward mycinamicin V biosynthesis [3].

Polyketide synthase Post-PKS tailoring Mycinamicin biosynthesis

Prioritized Research Application Scenarios for Mycinolide V (CAS 77717-05-6)


Post-PKS Oxidative Tailoring Enzymology: MycG Substrate Specificity Studies

Mycinolide V serves as a defined late-stage aglycone substrate for studying the substrate recognition and catalytic promiscuity of cytochrome P450 MycG, which catalyzes hydroxylation at C-14 and epoxidation at C-12/13 on mycinamicin scaffolds. Because Mycinolide V already bears the C-14 hydroxyl and the 12,13-olefin (Z-configuration), it enables researchers to dissect the sequential versus processive nature of MycG-mediated oxidation, using Mycinolide IV (lacking C-14 OH, E-olefin) as a direct comparator substrate [1][2]. The published total synthesis of Mycinolide V provides a reliable supply route independent of fermentation variability [3].

Resistance-Profile Differentiated Macrolide Analog Synthesis

The mycinamycin–tylosin class, for which Mycinolide V is the aglycone precursor of mycinamicin V, exhibits a unique resistance mechanism requiring synergistic dual methylation of 23S rRNA at G748 and A2058—a mechanism not shared by erythromycin, carbomycin, or spiramycin [4]. This class-level differentiation makes Mycinolide V a strategic starting scaffold for semi-synthetic derivatization aimed at generating novel macrolide analogs with retained activity against erythromycin-resistant Gram-positive pathogens. Mycinolide IV has been reported to overcome erythromycin resistance in clinically isolated Staphylococcus aureus strains [5], suggesting that Mycinolide V-derived analogs may exhibit comparable or superior resistance-evasion profiles.

Biosynthetic Pathway Engineering and Combinatorial Biosynthesis

Mycinolide V occupies a specific node in the mycinamicin biosynthetic pathway downstream of Protomycinolide IV and parallel to Mycinolide IV [1][2]. This defined position enables its use as a pathway intermediate standard for monitoring flux through the post-PKS tailoring steps in gene-inactivation or heterologous expression experiments. The KEGG-mapped pathway (M00934) provides a quantitative framework for tracking conversion yields from Protomycinolide IV through to mycinamicin end products [6]. Researchers engineering the mycinamicin PKS or tailoring enzymes in heterologous hosts can use synthetic Mycinolide V as an authentic standard for LC-MS or NMR-based product identification.

Comparative Aglycone Structure–Activity Relationship (SAR) Libraries

The structural distinction between Mycinolide V (C21H32O6, C-14 OH, Z-olefins) and Mycinolide IV (C21H32O5, no C-14 OH, E-olefins) [1] enables pairwise comparative SAR studies. By generating parallel glycosylated derivatives from both aglycones and testing them against panels of Gram-positive bacteria including macrolide-resistant strains, researchers can deconvolute the contribution of the C-14 hydroxyl group and olefin geometry to antibacterial potency, ribosomal binding affinity, and resistance susceptibility. The availability of a published 29-step total synthesis for Mycinolide V [3] ensures reproducible access to the authentic scaffold for such comparative studies.

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